Cas no 313374-19-5 (2-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide)

2-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound featuring a benzothiazole core substituted with a methyl group and a tetrahydro ring system, further functionalized with a 2-methoxybenzamide moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The compound exhibits potential as an intermediate in the synthesis of bioactive molecules due to its rigid heterocyclic framework and modifiable functional groups. Its stability under standard conditions and compatibility with further derivatization enhance its utility in medicinal chemistry applications, particularly in the development of enzyme inhibitors or receptor modulators. The presence of both lipophilic and polar substituents contributes to balanced solubility profiles.
2-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide structure
313374-19-5 structure
Product Name:2-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS No:313374-19-5
MF:C16H18N2O2S
MW:302.391322612762
CID:5866449
PubChem ID:2949818
Update Time:2025-11-03

2-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
    • Benzamide, 2-methoxy-N-(4,5,6,7-tetrahydro-6-methyl-2-benzothiazolyl)-
    • AKOS016089792
    • F0007-0944
    • 2-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
    • Oprea1_581367
    • AKOS002230476
    • 313374-19-5
    • SR-01000391181
    • IDI1_008352
    • HMS1412G01
    • IFLab1_000133
    • SR-01000391181-1
    • Inchi: 1S/C16H18N2O2S/c1-10-7-8-12-14(9-10)21-16(17-12)18-15(19)11-5-3-4-6-13(11)20-2/h3-6,10H,7-9H2,1-2H3,(H,17,18,19)
    • InChI Key: ZTRONNUTSZLVMA-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2CCC(C)CC=2S1)(=O)C1=CC=CC=C1OC

Computed Properties

  • Exact Mass: 302.10889899g/mol
  • Monoisotopic Mass: 302.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 79.5Ų

Experimental Properties

  • Density: 1.250±0.06 g/cm3(Predicted)
  • pka: 7.53±0.40(Predicted)

2-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Pricemore >>

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Additional information on 2-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Introduction to CAS No. 313374-19-5: 2-Methoxy-N-(6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Yl)Benzamide

The compound CAS No. 313374-19-5, also known as 2-Methoxy-N-(6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Yl)Benzamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzamide group with a tetrahydrobenzothiazole moiety. The presence of the methoxy group further enhances its chemical reactivity and functional versatility.

Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery and material science. The tetrahydrobenzothiazole ring system is particularly interesting due to its ability to form stable structures and participate in various biochemical interactions. In the case of CAS No. 313374-19-5, the substitution pattern at the benzene ring and the methoxy group's position play critical roles in determining its physical and chemical properties.

One of the most notable aspects of this compound is its potential in pharmacological applications. Researchers have explored its role as a precursor in the synthesis of bioactive molecules. For instance, studies have shown that derivatives of this compound can exhibit anti-inflammatory and antioxidant properties. These findings suggest that CAS No. 313374-19-5 could serve as a valuable intermediate in the development of novel therapeutic agents.

In terms of synthesis, CAS No. 313374-19-5 is typically prepared through a multi-step process involving nucleophilic substitutions and condensation reactions. The synthesis begins with the preparation of the benzothiazole core, followed by functionalization to introduce the methoxy and amide groups. This process requires precise control over reaction conditions to ensure high yields and purity.

The physical properties of CAS No. 313374-19-5 are also worth mentioning. It has a melting point of approximately 200°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various laboratory techniques, including chromatography and spectroscopy.

From an environmental perspective, there is growing interest in understanding the fate and behavior of compounds like CAS No. 313374-19-5 in natural systems. Preliminary studies indicate that this compound undergoes slow degradation under aerobic conditions, suggesting that it may persist in certain environments if not properly managed.

In conclusion, CAS No. 313374-19-5 represents a promising compound with diverse applications across multiple fields. Its unique structure and functional groups make it an attractive candidate for further research and development. As scientific advancements continue to unfold, this compound will undoubtedly play a pivotal role in shaping future innovations in chemistry and pharmacology.

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